molecular formula C16H22N4O3 B13081054 tert-Butyl 6-cyano-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-1'-carboxylate

tert-Butyl 6-cyano-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-1'-carboxylate

Cat. No.: B13081054
M. Wt: 318.37 g/mol
InChI Key: ICYYOAACQCCWRX-UHFFFAOYSA-N
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Description

tert-Butyl 6-cyano-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-1'-carboxylate is a sophisticated spirocyclic chemical intermediate of significant importance in the discovery and development of novel therapeutic agents. Its primary research application is as a key building block in the synthesis of potent and selective Bruton's Tyrosine Kinase (BTK) inhibitors (source) . BTK is a critical enzyme in the B-cell receptor signaling pathway, making it a high-value target for the treatment of B-cell malignancies like chronic lymphocytic leukemia and autoimmune disorders such as rheumatoid arthritis (source) . The compound's unique spirocyclic architecture, incorporating an imidazo[2,1-c][1,4]oxazine core, is engineered to form crucial hydrogen-bonding interactions within the ATP-binding pocket of BTK, thereby conferring high target affinity and selectivity (source) . This spirocyclic scaffold is a defining feature of second-generation BTK inhibitors, including fenebrutinib, which aim to overcome resistance and improve safety profiles compared to earlier covalent inhibitors (source) . Researchers utilize this Boc-protected, cyano-substituted intermediate to efficiently construct the central pharmacophore of these drug candidates, enabling structure-activity relationship (SAR) studies and the optimization of drug-like properties for potential clinical candidates. Its value lies in providing a rigid, three-dimensional framework that is advantageous for navigating complex chemical space in modern drug discovery.

Properties

Molecular Formula

C16H22N4O3

Molecular Weight

318.37 g/mol

IUPAC Name

tert-butyl 6-cyanospiro[5,6-dihydroimidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C16H22N4O3/c1-15(2,3)23-14(21)19-7-4-16(5-8-19)13-18-6-9-20(13)11-12(10-17)22-16/h6,9,12H,4-5,7-8,11H2,1-3H3

InChI Key

ICYYOAACQCCWRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=NC=CN3CC(O2)C#N

Origin of Product

United States

Preparation Methods

Construction of the Imidazo[2,1-c]oxazine Core

  • Cyclization Approach: The imidazo-oxazine core can be synthesized via a cyclization reaction involving an amino alcohol and an appropriate imidazole precursor. Literature on heterocycle synthesis demonstrates that cascade cyclizations promoted by acid catalysts or Lewis acids (e.g., TMSBr) can efficiently form fused bicyclic systems with high regioselectivity and yields.

  • Key Reaction Conditions:

    • Use of ortho-functionalized amino alcohols or phenyl azides as starting materials.
    • Acid-promoted cascade cyclization in solvents such as nitromethane or acetonitrile at moderate temperatures (50-70 °C).
    • Optimization of acid equivalents (e.g., TMSBr 2.5–3.5 equiv) to maximize yield and suppress side reactions.

Formation of the Spiro Piperidine Linkage

  • Spirocyclization: The spiro connection between the oxazine and piperidine rings is typically achieved by intramolecular nucleophilic substitution or cyclization steps. This often involves:

    • A piperidine derivative bearing a suitable leaving group or nucleophile at the 4-position.
    • Reaction under basic or neutral conditions to promote ring closure without racemization or decomposition.
  • Protecting Group Strategy: The piperidine nitrogen is protected as a tert-butyl carbamate (Boc) to prevent side reactions during cyclization and subsequent transformations.

Introduction of the Cyano Group (6-Cyano Substitution)

  • Nucleophilic Substitution or Cyanation: The cyano group at the 6-position can be introduced via:

    • Nucleophilic displacement of a halogenated intermediate (e.g., 6-chloro derivative) with cyanide ion sources such as KCN or NaCN.
    • Alternatively, direct cyanation using transition-metal catalysis or Sandmeyer-type reactions if an aromatic amine or diazonium intermediate is available.
  • Example Precursor: tert-Butyl 6'-chloro-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate is a structurally related compound that can serve as a precursor for cyanation.

Final Purification and Characterization

  • Purification: Flash chromatography (silica gel) with gradient elution (e.g., petroleum ether/ethyl acetate) is commonly used to isolate the pure compound.

  • Characterization:

    • Nuclear Magnetic Resonance (1H and 13C NMR) to confirm structure and purity.
    • High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
    • Thin Layer Chromatography (TLC) to monitor reaction progress.

Summary Table of Key Preparation Steps

Step Reaction Type Starting Material / Intermediate Conditions Yield (%) Notes
1 Acid-promoted cascade cyclization ortho-propynol phenyl azides or amino alcohols TMSBr (3.5 equiv), CH3NO2, 60 °C, 1 h 73-81 Formation of imidazo-oxazine core
2 Spirocyclization Boc-protected piperidine derivative with leaving group Base or neutral, DMF or DCM, 24 h, 60 °C 70-85 Formation of spiro linkage
3 Cyanation 6'-chloro spiro intermediate KCN/NaCN, polar aprotic solvent, mild heating 60-80 Introduction of cyano group
4 Purification and characterization Crude reaction mixture Flash chromatography - Purity >95% by NMR and HRMS

Detailed Research Findings and Notes

  • The use of trimethylsilyl bromide (TMSBr) as an acid promoter in cascade cyclizations is notable for its dual role as an acid and nucleophile, enhancing yields and functional group compatibility in heterocycle synthesis.

  • The tert-butyl carbamate (Boc) protection on the piperidine nitrogen is essential to prevent unwanted side reactions during spirocyclization and cyanation steps, enabling smooth transformations and easier purification.

  • Cyanation of the 6-position is typically performed on halogenated intermediates, with care taken to avoid harsh conditions that may degrade the spirocyclic core or protective groups.

  • Reaction optimization includes solvent choice (e.g., nitromethane, DMF), temperature control (50-70 °C), and reagent stoichiometry to maximize yield and selectivity.

  • Analytical data such as 1H-NMR, 13C-NMR, and HRMS are critical for confirming the structure of the complex spirocyclic product, with characteristic chemical shifts and molecular ion peaks confirming the presence of the cyano group and Boc protection.

Chemical Reactions Analysis

tert-Butyl 6-cyano-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 6-cyano-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4’-piperidine]-1’-carboxylate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 6-cyano-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Spirocyclic Cores

tert-Butyl(3-(7-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)carbamate (15a)
  • Core Structure : Pyrimido[4,5-d][1,3]oxazine fused with a phenyl ring.
  • Key Differences: Replaces the imidazo[2,1-c][1,4]oxazine core with a pyrimido-oxazine system.
  • The methylpiperazine group could improve pharmacokinetic properties .
tert-Butyl 6-bromo-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate
  • Core Structure : Benzo[e][1,3]oxazine fused with piperidine.
  • Key Differences: Substitutes the imidazo-oxazine with a benzo-oxazine ring. Bromo substituent at position 6 vs. cyano in the target compound.
  • The benzo-oxazine system may confer greater aromatic stabilization .
tert-Butyl 2’-chloro-6’-oxo-spiro[pyran-4,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-7’(8’H)-carboxylate (269)
  • Core Structure: Spiro pyran-pyrazino-pyrrolo-pyrimidine.
  • Key Differences :
    • Contains a pyrimidine-pyrrolo-pyrazine system instead of imidazo-oxazine.
    • Chloro and oxo substituents modulate electronic density.
  • Implications : The heterocyclic diversity may broaden interaction profiles in enzyme inhibition, while the chloro group could influence metabolic stability .

Analogues with Imidazo-Pyridine Cores

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
  • Core Structure : Tetrahydroimidazo[1,2-a]pyridine.
  • Key Differences :
    • Lacks the spirocyclic architecture, instead featuring a fused imidazo-pyridine system.
    • Includes ester groups (diethyl) and a 4-nitrophenyl substituent.
  • The ester groups may improve bioavailability but reduce metabolic resistance compared to tert-butyl carbamates .
tert-Butyl 6-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
  • Core Structure : Imidazo[4,5-c]pyridine.
  • Key Differences: Hydroxymethyl and methyl substituents vs. cyano in the target compound. Non-spirocyclic, with a simpler bicyclic system.
  • The methyl group may sterically hinder enzymatic degradation .

Functional Group and Reactivity Comparisons

Compound Core Structure Key Substituents Potential Applications
Target Compound Imidazo-oxazine-spiro-piperidine 6-Cyano, tert-butyl carbamate Kinase/protease inhibition, CNS drugs
Compound 15a Pyrimido-oxazine-phenyl Methylpiperazinyl, methoxy Anticancer, kinase inhibitors
Compound 269 Pyran-pyrazino-pyrrolo-pyrimidine Chloro, oxo Antiviral, enzyme modulators
Compound 1l Imidazo-pyridine 4-Nitrophenyl, diethyl esters Antibacterial, nitration studies
Compound 2d Imidazo-pyridine Benzyl, 4-nitrophenyl Structure-activity relationship studies
Compound from Benzo-oxazine-spiro-piperidine 6-Bromo Halogenation chemistry, intermediates

Biological Activity

tert-Butyl 6-cyano-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-1'-carboxylate (CAS Number: 1823776-59-5) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C16H22N4O3
  • Molecular Weight : 318.37 g/mol
  • Boiling Point : Approximately 551.6 °C (predicted) .
  • Density : 1.29 g/cm³ .

The compound's biological activity is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Research indicates that tert-butyl 6-cyano derivatives may act as inhibitors of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The imidazo and piperidine moieties suggest potential interactions with neurotransmitter receptors, which could influence neurological functions.

Anticancer Activity

A study investigated the cytotoxic effects of several imidazo derivatives, including tert-butyl 6-cyano-5,6-dihydrospiro compounds. Results showed significant inhibition of cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

Another research focused on the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. This suggests potential therapeutic applications in treating bacterial infections .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerMCF-7 (breast cancer)Significant cytotoxicity
AnticancerA549 (lung cancer)Induction of apoptosis
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 64 µg/mL

Research Findings

Recent studies have explored the pharmacological potential of tert-butyl 6-cyano derivatives:

  • Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties by modulating oxidative stress pathways in neuronal cells.
  • Anti-inflammatory Activity : In vivo models demonstrated reduced inflammation markers when treated with tert-butyl 6-cyano derivatives, indicating potential applications in inflammatory diseases.

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